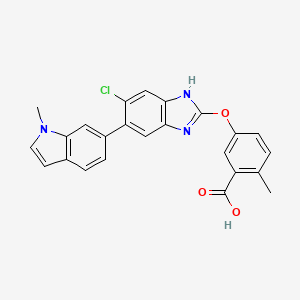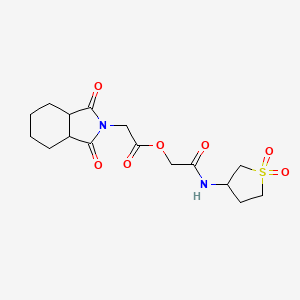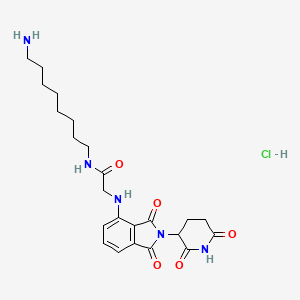
Ampk-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ampk-IN-1 is a small molecule inhibitor specifically designed to target AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, playing a crucial role in maintaining energy balance within cells. By inhibiting AMPK, this compound can modulate various metabolic pathways, making it a valuable tool in scientific research and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ampk-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards AMPK.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Ampk-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution, often under mild to moderate temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Applications De Recherche Scientifique
Ampk-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of AMPK in various chemical pathways and reactions.
Biology: Helps in understanding the cellular processes regulated by AMPK, including autophagy, metabolism, and cell growth.
Medicine: Potential therapeutic applications in treating metabolic disorders, cancer, and other diseases where AMPK plays a critical role.
Industry: Used in the development of new drugs and therapeutic agents targeting AMPK-related pathways.
Mécanisme D'action
Ampk-IN-1 exerts its effects by specifically inhibiting the activity of AMP-activated protein kinase. AMPK is a heterotrimeric complex composed of α, β, and γ subunits. This compound binds to the catalytic α-subunit, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the normal energy-sensing and regulatory functions of AMPK, leading to altered cellular metabolism and energy homeostasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound-1: A direct activator of AMPK that stimulates fatty acid oxidation.
BC1618: A small molecule that inhibits the degradation of activated AMPK.
Metformin: An indirect activator of AMPK commonly used in the treatment of type 2 diabetes.
Uniqueness of Ampk-IN-1
This compound is unique in its specific inhibitory action on AMPK, making it a valuable tool for studying the negative regulation of AMPK pathways. Unlike activators such as Compound-1 and Metformin, this compound provides insights into the consequences of AMPK inhibition, which can be crucial for understanding diseases characterized by overactive AMPK signaling.
Propriétés
Formule moléculaire |
C24H18ClN3O3 |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
5-[[6-chloro-5-(1-methylindol-6-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid |
InChI |
InChI=1S/C24H18ClN3O3/c1-13-3-6-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)15-5-4-14-7-8-28(2)22(14)9-15/h3-12H,1-2H3,(H,26,27)(H,29,30) |
Clé InChI |
ZPCGOSPLONPSIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)C=CN5C)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)

![4-(7-{[(3R)-3-aminopyrrolidin-1-yl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11934723.png)
![N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B11934728.png)



![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)

![2-[(1R)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11934771.png)


![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)
